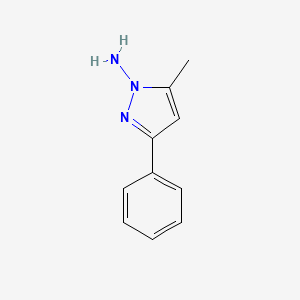

5-Methyl-3-phenyl-1H-pyrazol-1-amine

CAS No.: 77202-05-2

Cat. No.: VC17281227

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77202-05-2 |

|---|---|

| Molecular Formula | C10H11N3 |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 5-methyl-3-phenylpyrazol-1-amine |

| Standard InChI | InChI=1S/C10H11N3/c1-8-7-10(12-13(8)11)9-5-3-2-4-6-9/h2-7H,11H2,1H3 |

| Standard InChI Key | CUKBLKMAMQWDTL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NN1N)C2=CC=CC=C2 |

Introduction

Key Findings

5-Methyl-3-phenyl-1H-pyrazol-1-amine is a pyrazole derivative featuring a methyl group at position 5, a phenyl group at position 3, and an amine substituent at position 1. While direct literature on this specific compound is limited, its structural analogs and synthetic pathways provide critical insights. This report synthesizes data from patents, chemical databases, and peer-reviewed studies to elucidate its physicochemical characteristics, synthetic routes, and potential applications in pharmaceutical and materials science.

Chemical Identity and Structural Features

5-Methyl-3-phenyl-1H-pyrazol-1-amine (C₁₀H₁₁N₃) belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring with two adjacent nitrogen atoms. The amine group at position 1 distinguishes it from closely related derivatives like 5-methyl-3-phenyl-1H-pyrazole (CAS 3347-62-4), which lacks the amine substituent . Key structural attributes include:

-

Molecular Formula: C₁₀H₁₁N₃

-

Molecular Weight: 173.22 g/mol (calculated)

-

Substituent Positions:

-

Methyl (-CH₃) at position 5

-

Phenyl (-C₆H₅) at position 3

-

Amine (-NH₂) at position 1

-

The presence of the amine group introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity compared to non-aminated analogs .

Synthesis and Manufacturing Processes

Synthetic Routes from Pyrazole Precursors

The synthesis of 5-methyl-3-phenyl-1H-pyrazol-1-amine can be inferred from methods used for analogous compounds. A patent (WO2015063709A1) describes the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine via cyclization and deprotection steps . Adapting this approach, the amine derivative may be synthesized through:

-

Cyclization of Hydrazine Derivatives: Reacting phenylhydrazine with β-keto esters or β-diketones to form the pyrazole core. For example, condensation of 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate with amines could yield pyrazolo-pyrimidine intermediates, as demonstrated in related studies .

-

Amination at Position 1: Introducing the amine group via nucleophilic substitution or reductive amination. Lawesson’s reagent, used in thioamide formation , might facilitate sulfur-assisted amination under controlled conditions.

Optimization Challenges

-

Regioselectivity: Ensuring proper substituent placement during cyclization is critical. For instance, phosphorous oxychloride-mediated cyclization in pyridine may lead to byproducts if reaction conditions (e.g., temperature, stoichiometry) are suboptimal .

-

Purification: Column chromatography or recrystallization from toluene/acetic acid mixtures (as described in WO2015063709A1) could isolate the amine derivative .

Physicochemical Properties

While experimental data for 5-methyl-3-phenyl-1H-pyrazol-1-amine is scarce, extrapolations from structurally similar compounds (e.g., CAS 3347-62-4) suggest:

The amine group likely enhances solubility in polar aprotic solvents compared to the non-aminated analog .

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

Pyrazole amines serve as precursors for pharmacologically active compounds. For example:

-

Anticancer Agents: Pyrazolo[1,5-a]pyrimidines derived from similar pyrazole intermediates exhibit antitumor activity by inhibiting kinase pathways .

-

Antimicrobials: Triazolo-pyrimidine derivatives demonstrate broad-spectrum antifungal and antibacterial effects .

Piperazine and Thiazolidine Hybrids

The amine group enables conjugation with piperazine or thiazolidine moieties, as seen in WO2015063709A1, where 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a key intermediate for synthesizing {(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone, a compound with potential CNS activity .

Future Research Directions

-

Synthetic Methodology: Developing one-pot amination-cyclization protocols to improve yield and regioselectivity.

-

Biological Screening: Evaluating the compound’s efficacy against cancer cell lines and microbial pathogens.

-

Computational Studies: Molecular docking to predict binding affinities for kinase targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume